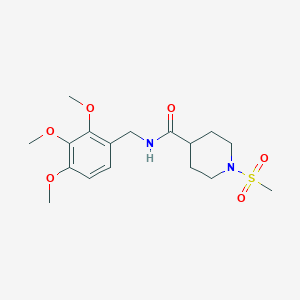
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide), also known as CPHD, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress. In agriculture, 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been studied for its potential as a plant growth regulator, as it has been shown to increase the yield of certain crops.
Wirkmechanismus
The mechanism of action of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the regulation of plant growth. 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) has also been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of diabetes and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is its potential applications in various fields, including cancer research, neuroscience, and agriculture. However, one limitation of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) is its relatively high cost, which may limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide). One area of interest is the development of more efficient synthesis methods for 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide), which could make it more widely available for research purposes. Another area of interest is the exploration of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide)'s potential applications in the treatment of diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) and its potential applications in various fields.
Synthesemethoden
2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide) can be synthesized by reacting 1,6-hexanedithiol with thionyl chloride to form 1,6-hexanedithionyl chloride. This compound is then reacted with hydrazine hydrate to form 1,6-hexanedihydrazide. Finally, this compound is reacted with cyclopropyl isothiocyanate to form 2,2'-(1,6-dioxo-1,6-hexanediyl)bis(N-cyclopropylhydrazinecarbothioamide).
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[[6-[2-(cyclopropylcarbamothioyl)hydrazinyl]-6-oxohexanoyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S2/c21-11(17-19-13(23)15-9-5-6-9)3-1-2-4-12(22)18-20-14(24)16-10-7-8-10/h9-10H,1-8H2,(H,17,21)(H,18,22)(H2,15,19,23)(H2,16,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDLIULUCLERAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)CCCCC(=O)NNC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,6-dioxohexane-1,6-diyl)bis(N-cyclopropylhydrazinecarbothioamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(pyridin-4-ylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6086568.png)
![5-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-(3-fluorobenzyl)-2-piperidinone](/img/structure/B6086582.png)
![1-(2,2-dimethylpropyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6086584.png)
![4-[3-(4-fluorophenyl)-3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6086598.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6086603.png)
![4-chloro-N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6086607.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6086613.png)

![5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)

![4-[2-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]phenol](/img/structure/B6086636.png)
![11-bromo-14H-benzo[4,5]isoquino[2,1-a]perimidin-14-one](/img/structure/B6086659.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6086666.png)
![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)